![molecular formula C10H9NO4 B12879864 Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles These compounds are known for their unique structural features and diverse chemical reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction yields methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can then be formylated to obtain the desired compound .
Another method involves the use of phase-transfer catalysis conditions to obtain 6-methyl and 6-benzyl derivatives. The formylation of these derivatives results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and phase-transfer catalysis can be applied to scale up the production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Methyl 2-carboxy-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Reduction: Methyl 2-hydroxymethyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The formyl group and the aromatic rings may play a role in binding to biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate: Lacks the formyl group.
Methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a cyano group instead of a formyl group.
Methyl 2-(5’-tetrazolyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate: Contains a tetrazolyl group instead of a formyl group
Uniqueness
Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
methyl 2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-11-8(10(13)14-2)4-6-3-7(5-12)15-9(6)11/h3-5H,1-2H3 |
Clave InChI |
LGGRMRCDPKSXKE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C1OC(=C2)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




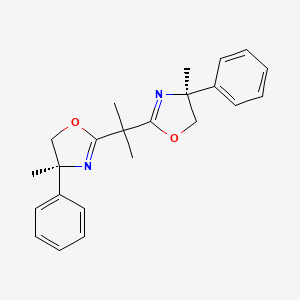
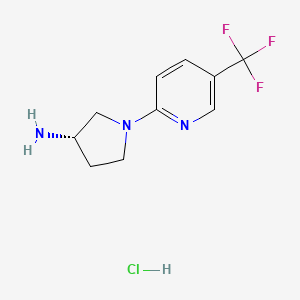

![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
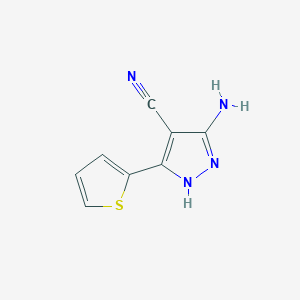
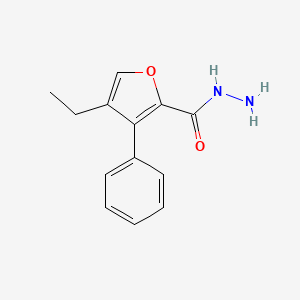

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
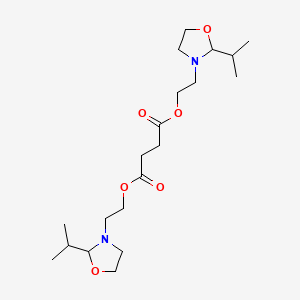
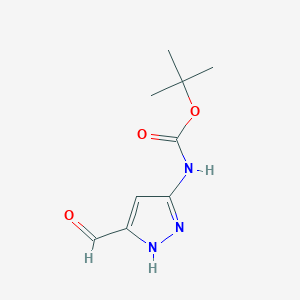
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)
